N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide
Description
N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide is a chemical compound with a complex structure that includes a pyrazole ring, a cyano group, and a sulfonamide group
Properties
IUPAC Name |
N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-12(9-14)13(16-15-10)17-20(18,19)8-7-11-5-3-2-4-6-11/h11H,2-8H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZOTHQZEFPJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NS(=O)(=O)CCC2CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with a suitable nitrile to introduce the cyano group. The resulting intermediate is then reacted with cyclohexylamine and ethanesulfonyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-5-methyl-1H-pyrazol-3-yl)acetamide
- N-(4-cyano-5-methyl-1H-pyrazol-3-yl)benzenesulfonamide
Uniqueness
N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide is unique due to its combination of a pyrazole ring, cyano group, and sulfonamide group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
